2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile
Description
This compound (CAS: 860649-75-8) is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenoxy group at position 4, a phenyl ring at position 7, and a sulfanyl acetonitrile substituent at position 4. Its molecular formula is C₁₄H₈ClN₃S₂, with a molecular weight of 317.82 g/mol . The thienopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The 4-chlorophenoxy group may enhance binding affinity to biological targets, as seen in related compounds targeting ATF4 or kinases .
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3OS2/c21-14-6-8-15(9-7-14)25-19-18-17(23-12-24-19)16(13-4-2-1-3-5-13)20(27-18)26-11-10-22/h1-9,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVXMQPXJYAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 409.91 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological significance, particularly in the development of anti-cancer and anti-inflammatory agents.
Structural Formula
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile exhibit significant anticancer activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vivo Antitumor Activity
In a study conducted on xenograft models, the compound demonstrated a dose-dependent reduction in tumor volume compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research has demonstrated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is likely due to the disruption of bacterial cell wall synthesis.
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
- Induction of Apoptosis : By activating caspases and other apoptotic pathways.
- Antioxidant Activity : Reducing oxidative stress within cells, contributing to its protective effects against cellular damage.
Table 1: Summary of Biological Activities
Comparative Analysis
Comparative studies with other thieno[3,2-d]pyrimidine derivatives suggest that the presence of the chlorophenoxy group enhances the compound's bioactivity, particularly in targeting cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural and physicochemical distinctions between the target compound and analogs:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile | Thieno[3,2-d]pyrimidine core | C₁₄H₈ClN₃S₂ | 317.82 | 4-Chlorophenoxy, phenyl, sulfanyl acetonitrile |
| 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine | Pyrimidine core | C₁₆H₂₀ClN₅ | 317.82 | Piperazino group, 2,6-dimethylphenyl |
| 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine | Pyrimidine core | C₁₆H₂₀ClN₅ | 317.82 | Piperazino group, 2,3-dimethylphenyl |
| Compound 1 (EP 2 402 347 A1) | Thieno[3,2-d]pyrimidine core | Not specified | Not specified | Morpholino, indazolyl, methylsulfonyl diazabicycloheptane |
Key Observations :
- Core Structure: The target compound and Compound 1 (EP 2 402 347 A1) share a thieno[3,2-d]pyrimidine core, while the other analogs use a simpler pyrimidine core .
- Substituents: The sulfanyl acetonitrile group in the target compound is unique compared to the piperazino groups in the pyrimidine analogs and the morpholino/indazolyl groups in Compound 1. These differences influence solubility, logP, and target selectivity .
Preparation Methods
Starting Material Preparation
Literature precedents indicate two primary approaches for thienopyrimidine synthesis:
Method A: From 2-Aminothiophene Derivatives
- Substituted 2-aminothiophene-3-carbonitrile synthesis
- Pyrimidine ring closure
Method B: From Preformed Pyrimidine Systems
- Chloropyrimidine intermediates undergo nucleophilic aromatic substitution with thiophene-based nucleophiles
Functionalization at Position 4
Etherification with 4-Chlorophenol
The 4-position oxygen substituent is introduced via:
- Mitsunobu Reaction
- Nucleophilic Aromatic Substitution
Sulfanylation at Position 6
Thiol-Acetonitrile Coupling
Key steps for introducing the -S-CH₂-CN group:
Route 1: Direct Sulfur Insertion
- Generate 6-mercapto intermediate via:
- Alkylation with bromoacetonitrile:
Route 2: Suzuki-Miyaura-Type Coupling
- Palladium-catalyzed cross-coupling between 6-boronic ester and preformed sulfanylated acetonitrile
- Limited precedent but feasible based on patent methodologies
Comparative Reaction Conditions
Purification and Characterization
Chromatographic Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
